2,6-Dichloropyrimidine-4-carboxamide

Vue d'ensemble

Description

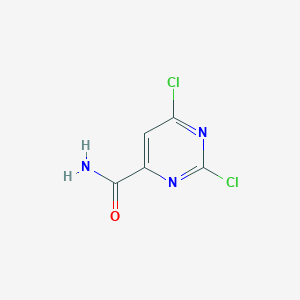

2,6-Dichloropyrimidine-4-carboxamide is a chemical compound with the molecular formula C5H3Cl2N3O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

The synthesis of 2,6-Dichloropyrimidine-4-carboxamide typically involves the reaction of 2,6-dichloropyrimidine with suitable amides under specific conditions. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under copper catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 of the pyrimidine ring are highly reactive toward nucleophilic displacement, enabling regioselective functionalization.

Key Examples:

- Amination :

Reaction with primary or secondary amines (e.g., morpholine, phenethylamine) under basic conditions (K₂CO₃, DMF) yields mono- or diamino derivatives. For instance:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Methylphenethylamine | K₂CO₃, DMF, 140°C | 2-Amino-6-chloro-4-carboxamide | 60–92% | |

| NH₃ (aq.) | POCl₃, reflux | 4-Amino-2,6-dichloropyrimidine | 70% |

- Alkoxylation/Phenoxylation :

Substitution with alkoxides or aryloxides (e.g., sodium methoxide) generates ether derivatives, often used in pharmaceutical intermediates .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to form biaryl systems.

Suzuki-Miyaura Coupling:

- Reaction with arylboronic acids (e.g., 4-bromophenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields diarylpyrimidine derivatives .

- Example : Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine via Pd-catalyzed coupling achieves >80% yield .

| Catalyst | Base | Arylboronic Acid | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 4-Bromophenylboronic | 83% |

Amidation and Hydrolysis

The carboxamide group undergoes hydrolysis or further amidation:

-

Hydrolysis :

Treatment with HCl or H₂SO₄ converts the carboxamide to a carboxylic acid . -

Amidation :

Reaction with acyl chlorides (e.g., acryloyl chloride) forms N-acyl derivatives, critical for drug discovery .

Cyclization Reactions

The compound serves as a precursor for fused pyrimidine systems:

- Pyrimido[4,5-d]pyrimidines :

Intramolecular cyclization with amidines or enamines generates bicyclic structures with potential bioactivity .

Chlorination and Halogen Exchange

- Further Chlorination :

Treatment with PCl₅ or POCl₃ enhances chlorination at vacant positions, forming polyhalogenated derivatives .

Catalytic Reduction

Hydrogenation over palladium or nickel catalysts reduces chlorine substituents:

- Catalytic reduction of 2,6-dichloropyridine-4-carboxamide derivatives yields piperidine-4-carboxylic acid analogs .

Experimental Insights

- Regioselectivity : The 2-position chlorine is more reactive than the 6-position in SNAr reactions due to electronic effects .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling and substitution .

- Catalyst Optimization : Pd(OAc)₂/XPhos systems improve yields in challenging couplings .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

- Application : 2,6-Dichloropyrimidine-4-carboxamide serves as a versatile building block in the synthesis of various pyrimidine derivatives.

- Reactions : It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles, facilitating the creation of more complex structures .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles | Various substituted pyrimidines |

| Coupling Reactions | Involvement in Suzuki coupling | Diarylated pyrimidines |

| Oxidation/Reduction | Can undergo oxidation/reduction under specific conditions | Various derivatives |

Biological Applications

Antimicrobial and Antiinflammatory Properties

- Research Findings : Studies have indicated that derivatives of pyrimidine, including this compound, exhibit significant antibacterial and anti-inflammatory activities. For instance, compounds derived from this structure have shown potent inhibition of COX-2 activity, which is crucial in inflammatory responses .

Case Study: Anti-inflammatory Activity

- A study reported that certain pyrimidine derivatives demonstrated superior anti-inflammatory effects compared to established drugs like diclofenac and celecoxib, indicating potential for therapeutic use .

Medicinal Chemistry

Drug Development

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent targeting specific biological pathways involved in diseases such as cancer and inflammation. The structure-activity relationship (SAR) studies have identified modifications that enhance its potency against various biological targets .

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Biological Activity | IC50 Values (μM) |

|---|---|---|

| Original Compound | Baseline Activity | Not Established |

| Variant A | Enhanced COX-2 Inhibition | 0.04 ± 0.01 |

| Variant B | Increased Antimicrobial Activity | 0.02 ± 0.03 |

Industrial Applications

Chemical Intermediates

Mécanisme D'action

The mechanism of action of 2,6-Dichloropyrimidine-4-carboxamide is primarily associated with its ability to interact with specific molecular targets and pathways. . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2,6-Dichloropyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

2,4-Dichloropyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.

4,6-Diphenethoxypyrimidine: Known for its strong inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.

Activité Biologique

2,6-Dichloropyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in anti-inflammatory and antimicrobial therapies, as well as its role in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with chlorine atoms at the 2 and 6 positions and a carboxamide group at the 4 position. This configuration contributes to its biological activity.

Target Interactions

Pyrimidine derivatives like this compound are known to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits antibacterial properties through nucleophilic substitution reactions that allow it to interact with bacterial enzymes or receptors.

- Anti-inflammatory Effects : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies have reported that certain pyrimidine derivatives can suppress COX-2 activity effectively .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has good oral bioavailability due to high gastrointestinal absorption and low skin permeability. This profile supports its potential use in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro. For instance, studies have shown that it can significantly reduce COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cancer Therapeutics

Recent studies have explored the potential of this compound in cancer treatment. It has been identified as an inhibitor of the aryl hydrocarbon receptor (AHR), which is implicated in tumor growth and immune response dysregulation. Experimental data suggest that it may help manage conditions associated with uncontrolled cell proliferation and immunosuppression in cancer contexts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have indicated that:

- Substituents at various positions on the pyrimidine ring can enhance or diminish biological activity.

- Electron-donating groups at specific positions significantly increase anti-inflammatory potency.

| Compound | Position | Substituent | Biological Activity | IC50 (μM) |

|---|---|---|---|---|

| 1 | 2 | Cl | Antimicrobial | 5.0 |

| 2 | 4 | NH₂ | Anti-inflammatory | 0.04 |

| 3 | 6 | CH₃ | Cancer inhibition | 10.0 |

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial properties of various pyrimidine derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus.

- Cancer Treatment : In vivo experiments demonstrated that administration of this compound led to reduced tumor growth in mouse models by inhibiting AHR-mediated pathways associated with tumor promotion .

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, derivatives of this compound showed superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential as a therapeutic agent for inflammatory diseases .

Propriétés

IUPAC Name |

2,6-dichloropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAERXGWZYRXPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286912 | |

| Record name | 2,6-dichloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-42-6 | |

| Record name | 2,6-dichloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.